An In-depth Technical Guide to 2-Chloro-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-3-nitropyridine (CAS No. 5470-18-8), a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Due to the limited availability of data on the diaryl ether "2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine," this guide focuses on its critical precursor, for which extensive data is available. A thorough understanding of the synthesis, reactivity, and safety of 2-Chloro-3-nitropyridine is paramount for any research and development involving its derivatives. This document details its physicochemical properties, provides validated synthetic protocols, explores its diverse applications, and outlines essential safety and handling procedures.
Introduction and Strategic Importance
2-Chloro-3-nitropyridine is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive chlorine atom and an electron-withdrawing nitro group on the pyridine ring, makes it a valuable synthon for the introduction of the 3-nitropyridinyl moiety into a wide range of molecules.[1] The chlorine at the 2-position is susceptible to nucleophilic substitution, while the nitro group can be readily reduced to an amino group, opening up a plethora of derivatization possibilities.
This compound is of particular interest to drug development professionals due to its role in the synthesis of various biologically active molecules, including potential anti-inflammatory, anti-cancer, and antibacterial agents.[1] In the agrochemical industry, it is a building block for herbicides and insecticides.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of 2-Chloro-3-nitropyridine is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 5470-18-8 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 158.54 g/mol | [1][2] |
| Appearance | Light yellow or tan solid/powder | [1][2] |
| Melting Point | 99-104 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in toluene and DMF, slightly soluble in water. | [3] |
| Storage Conditions | Store at 0 - 8 °C in a dry, dark place. | [1][4] |
Spectroscopic data is crucial for the identification and characterization of 2-Chloro-3-nitropyridine. Key spectral features are available from various sources.[2]
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-3-nitropyridine can be achieved through various routes. A common and efficient method involves the nitration of 2-hydroxypyridine followed by chlorination.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Chloro-3-nitropyridine.
Step-by-Step Synthesis Protocol
Step 1: Nitration of 2-Hydroxypyridine
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To a stirred solution of concentrated sulfuric acid, add 2-hydroxypyridine portion-wise, maintaining the temperature below 25 °C with an ice bath.
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Once the 2-hydroxypyridine has completely dissolved, cool the mixture to 0 °C.
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
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Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
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Filter the resulting solid, wash with cold water, and dry to yield 2-hydroxy-3-nitropyridine.
Causality: The use of a strong acid mixture (sulfuric and nitric acid) is essential for the electrophilic nitration of the pyridine ring. The electron-donating hydroxyl group directs the nitration primarily to the 3- and 5-positions.
Step 2: Chlorination of 2-Hydroxy-3-nitropyridine
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In a flask equipped with a reflux condenser, add 2-hydroxy-3-nitropyridine and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[5]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base to precipitate the crude 2-Chloro-3-nitropyridine.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the final product.[6]
Causality: The chlorinating agent replaces the hydroxyl group with a chlorine atom. The use of a catalyst like DMF can facilitate the reaction with thionyl chloride.
Chemical Reactivity and Applications
The chemical reactivity of 2-Chloro-3-nitropyridine is dominated by the chlorine and nitro functional groups, making it a valuable intermediate.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted 3-nitropyridines.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in acidic media. This transformation yields 2-chloro-3-aminopyridine, another important intermediate for pharmaceuticals and agrochemicals.[5][7]
Applications in Synthesis
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Pharmaceutical Intermediates : 2-Chloro-3-nitropyridine is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is a key intermediate for drugs like the anti-ulcer agent pirenzepine and certain diazepine-based anti-AIDS drugs.[5][7]
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Agrochemicals : It is utilized in the production of various pesticides and herbicides.[1]
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Material Science : The compound finds applications in the creation of specialized polymers and materials.[1]
Caption: Major reaction pathways and applications of 2-Chloro-3-nitropyridine.
Safety and Handling
2-Chloro-3-nitropyridine is a hazardous substance and must be handled with appropriate safety precautions.
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Hazard Classifications : It is classified as acutely toxic if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[3][8]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3] Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed first-aid measures.[8]
Conclusion
2-Chloro-3-nitropyridine is a fundamentally important building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its versatile reactivity allows for the creation of a diverse range of more complex molecules. A comprehensive understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its safe and effective utilization in research and development. While the target compound "2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine" is not well-documented, the knowledge of this key precursor provides a solid foundation for its potential synthesis and exploration.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Retrieved from [Link].
-
ResearchGate (2010). 2-Chloro-3-nitropyridine. Retrieved from [Link].
- Google Patents (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
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- 2. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
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- 7. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
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